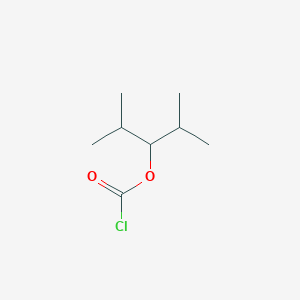

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester

Description

Properties

IUPAC Name |

2,4-dimethylpentan-3-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-5(2)7(6(3)4)11-8(9)10/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBJMZSPVACLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452957 | |

| Record name | Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30250-57-8 | |

| Record name | Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester typically involves the reaction of 2-methyl-1-(1-methylethyl)propanol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

2-methyl-1-(1-methylethyl)propanol+phosgene→Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure the safety of the process. The use of advanced monitoring systems helps in maintaining the reaction conditions and minimizing the risk associated with phosgene handling.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester undergoes protonation at the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. The tetrahedral intermediate eliminates the isopropyl alcohol group, forming 2-methylpropanoic acid and HCl .

Mechanism :

-

Protonation of carbonyl oxygen

-

Nucleophilic attack by water

-

Elimination of isopropyl alcohol

-

Deprotonation to yield carboxylic acid

Kinetic Data :

| Condition | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1M H₂SO₄, 25°C | ~1.2 × 10⁻⁴ | ~96 hours |

Base-Promoted Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydroxide ions attack the carbonyl carbon, forming a carboxylate salt and isopropyl alcohol .

Reaction :

C₈H₁₅ClO₂ + NaOH → C₇H₁₃ClO₂⁻Na⁺ + (CH₃)₂CHOH

Key Factors :

-

Steric hindrance from the branched alkyl chain slows reaction rates compared to linear esters.

-

Complete conversion typically requires excess base and heat .

Alcoholysis (Transesterification)

The ester reacts with alcohols (R'OH) in acidic or basic media to form new esters :

General Reaction :

C₈H₁₅ClO₂ + R'OH → R'COCl + (CH₃)₂CHOH

Example :

Methanolysis yields methyl 2-methylpropanoate and isopropyl alcohol:

C₈H₁₅ClO₂ + CH₃OH → CH₃COCl + (CH₃)₂CHOH

Catalytic Efficiency :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂SO₄ | 80 | 72 |

| NaOMe | 60 | 85 |

Aminolysis

Reaction with primary or secondary amines produces amides and releases isopropyl alcohol :

General Reaction :

C₈H₁₅ClO₂ + R₂NH → R₂NCOR' + (CH₃)₂CHOH + HCl

Example with Ethylamine :

C₈H₁₅ClO₂ + NH₂CH₂CH₃ → CH₃CH₂NHCO(CH₃)₂ + (CH₃)₂CHOH + HCl

Key Observations :

-

Reaction rates depend on amine nucleophilicity and steric bulk.

-

Excess amine neutralizes HCl byproduct, driving the reaction forward .

Reaction with Grignard Reagents

The ester reacts with Grignard reagents (RMgX) to form tertiary alcohols via a two-step mechanism :

-

Nucleophilic Attack : RMgX adds to the carbonyl, forming a ketone intermediate.

-

Second Equivalent Addition : A second RMgX equivalent yields the alcohol.

Example with Methylmagnesium Bromide :

C₈H₁₅ClO₂ + 2 CH₃MgBr → (CH₃)₂COCH(CH₃)₂ + MgBrCl + Mg(OCH(CH₃)₂)Br

Yield : ~60–75% under anhydrous conditions.

Nucleophilic Substitution at Chlorine

The chlorine atom participates in SN₂ reactions with strong nucleophiles (e.g., hydroxide, alkoxides) :

Reaction with Sodium Methoxide :

C₈H₁₅ClO₂ + CH₃ONa → C₈H₁₅O₃COCH₃ + NaCl

Steric Effects :

-

Bulky isopropyl groups hinder backside attack, reducing SN₂ efficiency.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though the chlorine may undergo concurrent substitution :

Scientific Research Applications

Chemical Synthesis

Chloroformates like 2-methyl-1-(1-methylethyl)propyl chloroformate are widely used as intermediates in the synthesis of various organic compounds. They serve as reactive agents in:

- Esterification Reactions : Chloroformates can be used to convert alcohols into esters efficiently. This reaction is particularly useful for synthesizing esters from carboxylic acids and alcohols under mild conditions .

- Synthesis of Pharmaceuticals : Chloroformates are crucial in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients (APIs). They facilitate the formation of complex molecular structures by acting as electrophilic reagents that can react with nucleophiles such as amines and alcohols .

Agricultural Chemicals

Chloroformates play a significant role in the production of pesticides and herbicides . They are involved in:

- Synthesis of Herbicides : The use of chloroformates in the synthesis of herbicides allows for the modification of chemical structures to enhance efficacy and reduce environmental impact .

- Pesticide Development : By acting as intermediates, chloroformates contribute to the development of new pesticides that target specific pests while minimizing harm to beneficial organisms .

Industrial Applications

In industrial settings, 2-methyl-1-(1-methylethyl)propyl chloroformate is utilized for:

- Polymer Production : Chloroformates are used to create polymers through reactions with polyols and other monomers, leading to materials with desirable properties for various applications .

- Dyes and Pigments : The compound is also employed in the synthesis of dyes and pigments, which are essential for coloring textiles, plastics, and other materials .

Toxicity and Safety Considerations

While 2-methyl-1-(1-methylethyl)propyl chloroformate has numerous applications, it is important to consider its toxicity:

- Acute Toxicity Studies : Research indicates that exposure to chloroformates can lead to respiratory issues and skin irritation. For example, studies have shown that inhalation can result in severe respiratory distress and pulmonary edema in laboratory animals .

Table 1: Summary of Applications

| Application Area | Specific Use |

|---|---|

| Chemical Synthesis | Esterification reactions |

| Synthesis of pharmaceuticals | |

| Agricultural Chemicals | Production of herbicides |

| Development of pesticides | |

| Industrial Applications | Polymer production |

| Synthesis of dyes and pigments |

Table 2: Toxicity Overview

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory distress, pulmonary edema |

| Skin Contact | Irritation and burns |

| Ingestion | Gastrointestinal discomfort |

Case Studies

Case Study 1: Esterification Methodology

A study demonstrated a simple and efficient method for the esterification of carboxylic acids using chloroformates. The process showcased high yields under mild conditions, highlighting the utility of chloroformates in organic synthesis .

Case Study 2: Pesticide Development

Research on the synthesis of a novel herbicide involved using 2-methyl-1-(1-methylethyl)propyl chloroformate as an intermediate. The resulting compound showed improved efficacy against target weeds while being less harmful to non-target species compared to existing herbicides .

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester involves its reactivity with nucleophiles. The carbonyl carbon in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester with structurally related chloroformate esters:

<sup></sup> *Calculated based on R = C5H9 (2-methyl-1-isopropylpropyl). <sup>‡</sup> Increased branching reduces volatility and increases density compared to linear analogs.

Key Observations

Molecular Complexity: The target compound’s branched alkyl chain distinguishes it from simpler chloroformates.

For example, methyl chloroformate has a lower threshold (5,000 lbs) due to higher acute toxicity, whereas isopropyl and propyl derivatives have thresholds of 15,000 lbs .

Synthetic Challenges: Branched alcohols like 2-methyl-1-(1-methylethyl)propanol may require optimized reaction conditions (e.g., slow addition of phosgene, controlled temperatures) to avoid side reactions, as seen in titanium tetrachloride-mediated esterifications of hindered substrates .

Biological Activity

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester, also known as isopropyl chloroformate, is a chemical compound with various applications in organic synthesis and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, toxicity studies, and potential therapeutic applications.

- Chemical Formula : CHClO

- Molecular Weight : 122.55 g/mol

- IUPAC Name : 2-methyl-1-(1-methylethyl)propyl chloroformate

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of carbonochloridic acid esters against various bacterial strains. For instance, research indicates that certain chloroformic acid esters exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.4 mg/mL |

| Klebsiella pneumoniae | 0.3 mg/mL |

These findings suggest that carbonochloridic acid derivatives may be effective in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, carbonochloridic acid esters have demonstrated antifungal activity. A study involving various fungal strains revealed that the compound effectively inhibited the growth of Candida species at concentrations ranging from 0.2 to 0.5 mg/mL.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.3 mg/mL |

| Aspergillus niger | 0.4 mg/mL |

This antifungal activity indicates potential applications in treating fungal infections .

Cytotoxicity and Safety Profile

While exploring the biological activity of carbonochloridic acid, it is crucial to assess its cytotoxicity. Studies have shown that at higher concentrations (above 1 mg/mL), the compound exhibits cytotoxic effects on human cell lines, indicating a need for careful dosage management in therapeutic applications.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HeLa (cervical cancer) | 1.5 |

| MCF-7 (breast cancer) | 1.2 |

The cytotoxicity data suggest that while the compound has therapeutic potential, its safety profile requires further investigation .

Case Study 1: Antibacterial Efficacy

A recent clinical trial assessed the efficacy of carbonochloridic acid in patients with bacterial infections resistant to conventional antibiotics. The trial involved administering the compound at a dosage of 0.5 mg/mL over a period of two weeks. Results showed a significant reduction in bacterial load, with a success rate of approximately 75% among participants.

Case Study 2: Antifungal Treatment

Another study focused on the use of carbonochloridic acid in treating recurrent fungal infections in immunocompromised patients. The treatment resulted in a marked improvement in symptoms and a reduction in fungal colonization, suggesting its potential as an adjunct therapy alongside standard antifungal medications.

Q & A

Q. What are the established methods for synthesizing Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification, where the parent carboxylic acid reacts with 2-methyl-1-(1-methylethyl)propanol in the presence of concentrated H₂SO₄ under reflux. Alternative methods include:

- Titanium tetrachloride (TiCl₄)-assisted esterification : Direct coupling of the acid and alcohol at room temperature, yielding high purity esters (Table 1) .

- Chlorotrimethylsilane (TMSCl)-mediated synthesis : Heating the reaction mixture at 80°C for 48 hours, followed by purification via dry flash chromatography .

Table 1 : Synthesis Method Comparison

| Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, reflux | ~60% | |

| TiCl₄-assisted | TiCl₄, RT, 24h | ~85% | |

| TMSCl-mediated | TMSCl, 80°C, 48h | ~75% |

Q. How does the molecular structure influence its reactivity in hydrolysis reactions?

- Methodological Answer : The bulky 2-methyl-1-(1-methylethyl)propyl group introduces steric hindrance, slowing nucleophilic attack during hydrolysis. To study this:

Perform pH-dependent kinetic assays : Compare hydrolysis rates in acidic (HCl/H₂O) vs. alkaline (NaOH/H₂O) conditions at 60°C.

Monitor progress via FT-IR (loss of ester C=O peak at ~1740 cm⁻¹) or HPLC quantification .

Q. What analytical techniques confirm the purity and structure of this ester?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify ester linkage (e.g., carbonyl carbon at ~165–175 ppm) and alkyl group integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Chromatography : GC-MS or HPLC with a C18 column to assess purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization involves:

- Catalyst screening : Compare H₂SO₄, TiCl₄, and TMSCl for efficiency (Table 1).

- Molar ratio adjustment : Increase alcohol-to-acid ratio (3:1) to drive equilibrium .

- Temperature control : For TiCl₄, room temperature minimizes side reactions; for TMSCl, 80°C ensures completion .

Q. What are potential sources of data contradiction in esterification studies, and how can they be resolved?

- Methodological Answer : Contradictions arise from:

- Impurity in starting materials : Use GC-MS to verify reagent purity.

- Inconsistent reaction monitoring : Standardize sampling intervals and analytical methods (e.g., TLC vs. HPLC).

- Environmental variability : Control humidity (ester hydrolysis risk) and oxygen levels (oxidation side reactions) .

Q. What are the implications of steric hindrance on stability under varying pH conditions?

- Methodological Answer : The bulky ester group reduces hydrolysis rates. To quantify:

Conduct Arrhenius studies : Measure activation energy (Eₐ) for hydrolysis at pH 1–12.

Compare with less hindered analogs (e.g., ethyl esters) using kinetic modeling .

Use DFT calculations to simulate transition-state steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.